2-(Aminomethyl)-3-methylpentan-1-ol
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Overview
Description
2-(Aminomethyl)-3-methylpentan-1-ol is an organic compound with a molecular formula of C7H15NO It is a primary amine and alcohol, characterized by the presence of an aminomethyl group attached to a 3-methylpentan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-methylpentanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . This reaction typically occurs under mild conditions, making it an efficient and practical method for producing the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as palladium on carbon or nickel catalysts, can enhance the reaction rate and selectivity. Additionally, the process may be scaled up by employing large-scale reactors and optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-methylpentan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 3-methylpentanal, 3-methylpentanoic acid
Reduction: 2-(Aminomethyl)-3-methylpentane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Aminomethyl)-3-methylpentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-methylpentan-1-ol involves its interaction with specific molecular targets and pathways. As a primary amine, it can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2-(Aminomethyl)-3-methylpentan-1-ol can be compared with other similar compounds, such as:
2-(Aminomethyl)phenol: This compound has a similar aminomethyl group but differs in its aromatic structure, leading to different chemical properties and applications.
3-methylpentan-1-amine:
2-(Aminomethyl)-3-methylbutan-1-ol: This compound has a similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of an aminomethyl group and a hydroxyl group on a branched carbon chain, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C7H17NO |
---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-(aminomethyl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-3-6(2)7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
WBHVSOMGZMDOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN)CO |
Origin of Product |
United States |
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